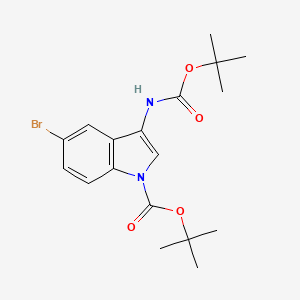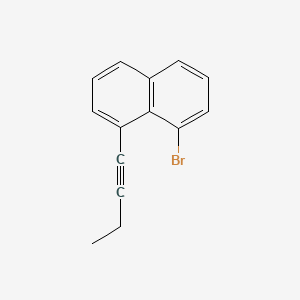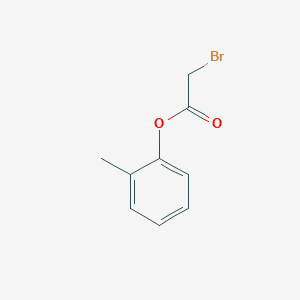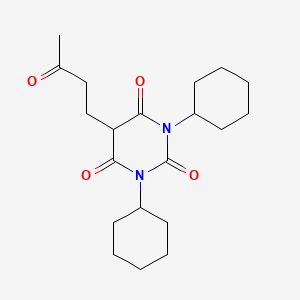
Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)- is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. This compound is known for its unique structure, which includes two cyclohexyl groups and a 3-oxobutyl group attached to the barbituric acid core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid and acetic anhydride. The reaction conditions include using acetic acid as a solvent and acetic anhydride as a dehydrating agent . The process is relatively straightforward, involving crystallization, filtration, and drying to obtain the refined product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional steps to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl groups or the 3-oxobutyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted barbituric acid derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit cell proliferation by interfering with DNA synthesis and protein synthesis. The compound binds to DNA and inhibits the activity of enzymes involved in these processes, leading to reduced cell growth and proliferation . Additionally, it may modulate the activity of certain signaling pathways involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dicyclohexylbarbituric acid: Similar in structure but lacks the 3-oxobutyl group.
1,3-Dimethylbarbituric acid: Contains methyl groups instead of cyclohexyl groups.
Barbituric acid: The parent compound, which lacks the cyclohexyl and 3-oxobutyl groups.
Uniqueness
1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl groups and the 3-oxobutyl group enhances its lipophilicity and potential biological activity compared to other barbituric acid derivatives .
Eigenschaften
CAS-Nummer |
20527-61-1 |
|---|---|
Molekularformel |
C20H30N2O4 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1,3-dicyclohexyl-5-(3-oxobutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H30N2O4/c1-14(23)12-13-17-18(24)21(15-8-4-2-5-9-15)20(26)22(19(17)25)16-10-6-3-7-11-16/h15-17H,2-13H2,1H3 |
InChI-Schlüssel |
ZFPXRUWYABZHBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)


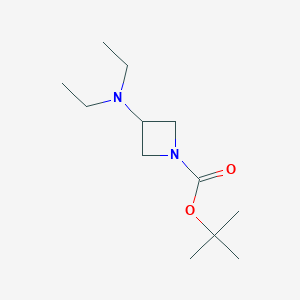

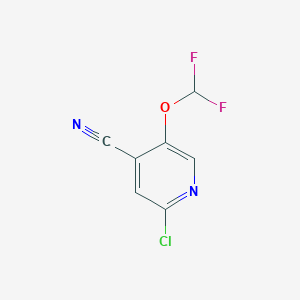

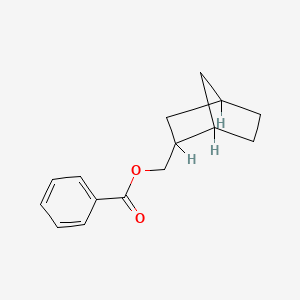
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)

